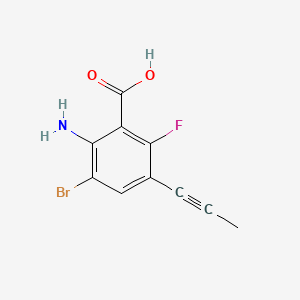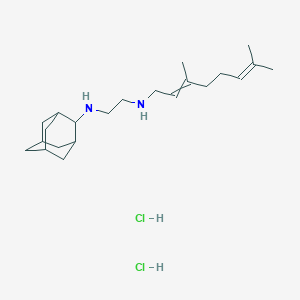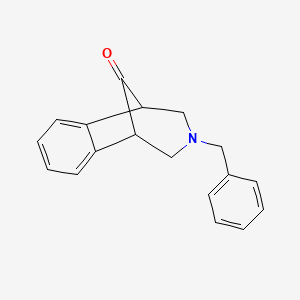
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- is a chemical compound that has garnered interest in various fields of scientific research. This compound is part of the benzazepine family, which is known for its diverse pharmacological properties. Initially researched as a potential opioid analgesic, it was later found to possess activity as an agonist at nicotinic acetylcholine receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- involves several steps. One common method includes oxidative cleavage followed by reductive amination. This process typically involves the use of reagents such as sodium periodate for oxidative cleavage and sodium borohydride for reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can substitute hydrogen atoms in the compound under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interaction with nicotinic acetylcholine receptors.
Mécanisme D'action
The compound exerts its effects primarily through its action as an agonist at nicotinic acetylcholine receptors. This interaction modulates neurotransmitter release, influencing various physiological processes. The molecular targets include the alpha4beta2 nicotinic receptor subtype, which is implicated in the mechanism of action of smoking cessation aids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Varenicline: Another nicotinic receptor partial agonist used for smoking cessation.
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine: Shares structural similarities and is used in similar research contexts.
Uniqueness
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- is unique due to its specific binding affinity and activity at nicotinic acetylcholine receptors. This specificity makes it a valuable compound for studying the pharmacology of these receptors and developing related therapeutic agents .
Propriétés
Formule moléculaire |
C18H17NO |
|---|---|
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
10-benzyl-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-12-one |
InChI |
InChI=1S/C18H17NO/c20-18-16-11-19(10-13-6-2-1-3-7-13)12-17(18)15-9-5-4-8-14(15)16/h1-9,16-17H,10-12H2 |
Clé InChI |
XQGXYGPBGODIOF-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3=CC=CC=C3C(C2=O)CN1CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(3-Cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14782632.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
![Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B14782650.png)
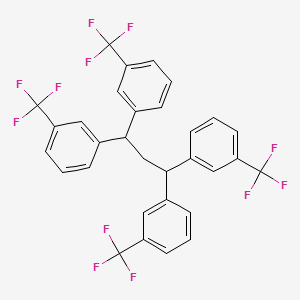
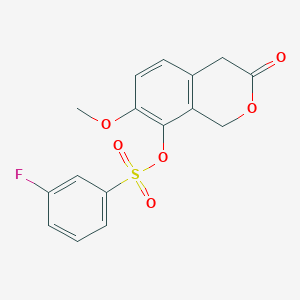
![3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14782663.png)
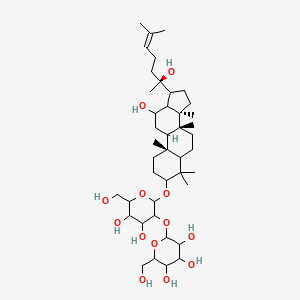
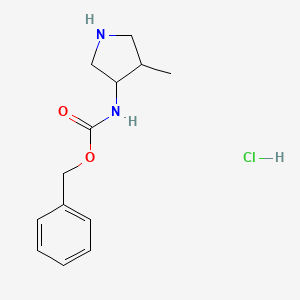


![(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B14782687.png)
